AF 568 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H28K2N2O11S2 |

|---|---|

Molecular Weight |

770.9 g/mol |

IUPAC Name |

dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C33H30N2O11S2.2K/c1-32(2)12-17(14-47(40,41)42)20-8-23-27(10-25(20)34-32)46-28-11-26-21(18(15-48(43,44)45)13-33(3,4)35-26)9-24(28)29(23)22-7-16(30(36)37)5-6-19(22)31(38)39;;/h5-13,34H,14-15H2,1-4H3,(H,36,37)(H,38,39)(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |

InChI Key |

ULPHFJDFCQUIAD-UHFFFAOYSA-L |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

AF 568 Carboxylic Acid: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

AF 568 carboxylic acid is a bright, orange-fluorescent dye that has become an indispensable tool in biological imaging and fluorescence-based assays. Its high photostability, pH insensitivity, and strong fluorescence quantum yield make it a popular choice for labeling proteins, nucleic acids, and other biomolecules. This technical guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for their determination, and visualizations to aid in understanding the underlying principles. Notably, this compound is structurally identical to Alexa Fluor 568, and as such, their spectral properties are interchangeable.[1]

Core Spectral and Photophysical Properties

The utility of a fluorophore is defined by its specific spectral characteristics. These properties dictate the optimal instrumentation setup for its use and its suitability for various applications. The key spectral properties of this compound are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | 572 - 579 nm | [1][2][][4][5] |

| Emission Maximum (λem) | 598 - 603 nm | [1][2][][4][5] |

| Molar Extinction Coefficient (ε) | ~91,000 - 94,238 M-1cm-1 | [2][4] |

| Fluorescence Quantum Yield (Φ) | ~0.69 - 0.912 | [2][4] |

| Fluorescence Lifetime (τ) | ~3.56 ns | [6] |

Understanding the Photophysical Processes

The fluorescence of this compound can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

References

In-Depth Technical Guide to the Spectral Properties of AF 568 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral characteristics of AF 568 carboxylic acid, a widely utilized fluorescent dye in biological research and drug development. The document details its excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield. Furthermore, it outlines standardized experimental protocols for the accurate determination of these properties, ensuring reproducibility and reliability in your research applications.

Core Spectroscopic Data

This compound is a bright, photostable, orange-red fluorescent dye that is spectrally similar to Alexa Fluor 568. Its carboxylic acid group allows for its use as a reference standard or for conjugation to various biomolecules. The key spectral properties of this compound are summarized below. It is important to note that the exact values can vary slightly depending on the solvent, pH, and conjugation state. The data presented represents a range of values reported by various commercial suppliers.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λ_ex) | 572 - 579 nm | [1][2][3] |

| Emission Maximum (λ_em) | 598 - 603 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 88,000 - 94,238 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ_f) | 0.69 - 0.912 | [2] |

Principles of Fluorescence: Excitation and Emission

The fluorescence of this compound is governed by the principles of electronic excitation and subsequent relaxation, a process often visualized using a Jablonski diagram. Upon absorption of a photon of light with sufficient energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the excited state through non-radiative processes. From this relaxed state, it can return to the ground state by emitting a photon, a process known as fluorescence. Due to the energy lost during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

Experimental Protocols

Accurate determination of the spectral properties of this compound is critical for its effective use. The following are generalized protocols for measuring absorbance, fluorescence spectra, and relative quantum yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration of the substance, and l is the path length of the light through the sample.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a concentrated stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Absorbance Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the absorption maximum (λ_max), which is around 572-579 nm for AF 568.

-

Use the same buffer as a blank to zero the spectrophotometer.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (slope = ε * l). The path length (l) is typically 1 cm.

-

Measurement of Excitation and Emission Spectra

These spectra are essential for determining the optimal wavelengths for excitation and detection.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired buffer. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation maximum).

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of a spectrofluorometer to the absorption maximum (e.g., 575 nm).

-

Scan a range of emission wavelengths (e.g., 585 nm to 750 nm) to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the emission maximum (e.g., 603 nm).

-

Scan a range of excitation wavelengths (e.g., 500 nm to 590 nm) to record the fluorescence excitation spectrum. The peak of this spectrum should correspond to the absorption maximum (λ_ex).

-

Determination of Relative Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a quantum yield standard with absorption and emission properties similar to AF 568. A common standard for this spectral region is Rhodamine 101 in ethanol (B145695) (Φ_f = 1.0).

-

Preparation of Solutions: Prepare a series of dilutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbances of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measurement of Absorbance and Fluorescence:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively, and n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]

- 3. Making sure you're not a bot! [opus4.kobv.de]

AF 568 carboxylic acid molecular weight and formula

AF 568 carboxylic acid is a fluorescent dye notable for its photostability and brightness.[][2][3] It is the non-reactive form of the AF 568 dye, often utilized as a reference standard in fluorescence experiments.[2][4][5] The carboxylic acid group can, however, be reacted with amines, hydrazines, or hydroxylamines through the use of carbodiimides like EDAC.[2][4][5] This dye is an analogue of Alexa Fluor™ 568.[2]

Core Properties

Below is a summary of the fundamental physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 770.91 g/mol | [][2][4][5][6] |

| Molecular Formula | C₃₃H₂₈K₂N₂O₁₁S₂ | [][2][5][6] |

Spectroscopic and Physical Data

The dye exhibits strong fluorescence in the orange spectrum and is readily soluble in aqueous and common organic solvents.[][3][4][5]

| Property | Value | Reference |

| Excitation Maximum (λex) | 572 nm | [][2][4][5] |

| Emission Maximum (λem) | 598 nm | [][2][4][5] |

| Appearance | Violet solid | [][4][5] |

| Solubility | Good in water, DMF, DMSO | [][4][5] |

Handling and Storage

Proper storage is crucial to maintain the integrity of the compound.

| Condition | Recommendation | Reference |

| Storage Temperature | -20°C | [2][4][5] |

| Storage Conditions | Store in the dark, desiccated. | [4][5] |

| Shipping Temperature | Ambient | [2][4][5] |

References

AF 568 Carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF 568 carboxylic acid, a fluorescent dye widely utilized in biological research and drug development. It details the chemical structure, spectral properties, and common applications of this versatile molecule. Furthermore, this guide offers a detailed protocol for its conjugation to proteins, a fundamental technique for fluorescent labeling of biomolecules.

Core Properties of this compound

AF 568 is a bright, photostable, orange-fluorescent dye that is structurally analogous to Alexa Fluor™ 568.[1] The carboxylic acid derivative is the non-reactive form of the dye, often employed as a reference standard in experiments involving AF 568 conjugates.[1][2] However, the carboxylic acid group provides a handle for covalent modification, enabling its conjugation to primary amines on biomolecules through the use of carbodiimide (B86325) crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1][2] This property makes it a valuable tool for fluorescently labeling proteins, antibodies, and other amine-containing molecules. The dye is known for its good water solubility and pH resistance between pH 4 and 10.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₂₈K₂N₂O₁₁S₂ | [1][2] |

| Molecular Weight | 770.91 g/mol | [1] |

| Excitation Maximum (λ_max) | 572 nm | [1][2] |

| Emission Maximum (λ_em) | 598 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.912 | |

| Solubility | Good in water, DMF, and DMSO | [2] |

| Storage Conditions | Store at -20°C in the dark, desiccated | [2] |

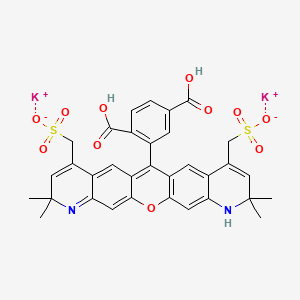

Chemical Structure

The chemical structure of this compound is presented below. This diagram illustrates the core xanthene fluorophore, the sulfonated groups that enhance water solubility, and the terminal carboxylic acid group that serves as the point of attachment for bioconjugation.

References

AF 568 Carboxylic Acid: A Technical Guide to Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of AF 568 carboxylic acid in commonly used laboratory solvents, DMSO and water. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this fluorescent probe in their experimental workflows.

Core Properties of this compound

This compound is a bright, photostable, orange-fluorescent dye that is structurally analogous to Alexa Fluor® 568.[1] Its free carboxylic acid group allows for its use as a reference standard or for conjugation to primary amines on biomolecules through the use of carbodiimides or by converting it to a reactive ester.[2][3][4] The hydrophilic nature of the dye makes it a suitable candidate for labeling sensitive proteins.[2]

Solubility Data

The solubility of a fluorescent dye is a critical parameter for its effective use in various applications, influencing stock solution preparation, labeling efficiency, and final conjugate purity. While qualitatively described as having good solubility in both dimethyl sulfoxide (B87167) (DMSO) and water, quantitative data is essential for precise experimental design.

| Solvent | Reported Solubility | Molecular Weight ( g/mol ) | Calculated mg/mL |

| DMSO | 10 mM[] | 770.91 | ~7.71 mg/mL |

| Water | Good / Soluble[3][4] | 770.91 | Not Quantitatively Determined |

Note: The molecular weight of the dipotassium (B57713) salt of this compound (C₃₃H₂₈K₂N₂O₁₁S₂) is 770.91 g/mol .

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and sterile, light-protected microcentrifuge tubes

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to collect all the powder at the bottom.

-

Based on the mass of the dye provided, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration (Molecular Weight = 770.91 g/mol ).

-

Volume (µL) = (mass of dye (mg) / 770.91) * 100,000

-

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.

-

Store the stock solution at -20°C, protected from light and moisture. For frequent use, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Generalized Protocol for Aqueous Solubility Determination

Materials:

-

This compound (solid)

-

High-purity water (e.g., Milli-Q®) or desired aqueous buffer

-

Spectrophotometer

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge capable of high speed

-

pH meter

-

Calibrated analytical balance

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water or buffer in separate vials.

-

Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance of each dilution at the maximum absorption wavelength of AF 568 (approximately 572 nm).

-

Create a standard curve of absorbance versus concentration using a known concentration of the dye in a solvent where it is freely soluble (e.g., DMSO) and then diluted in the aqueous solvent.

-

Use the standard curve and the absorbance of the saturated aqueous solution to determine the concentration of the dissolved this compound. This concentration represents the aqueous solubility at the tested temperature and pH.

Visualizations

Experimental Workflow: Bioconjugation of this compound to a Primary Amine

The following diagram illustrates a typical workflow for the covalent labeling of a biomolecule containing a primary amine with this compound. This process involves the activation of the carboxylic acid group, followed by the nucleophilic attack from the amine.

Caption: Bioconjugation workflow of this compound.

This guide provides essential technical information regarding the solubility of this compound. While a precise quantitative value for aqueous solubility remains to be widely reported, the provided protocols offer a framework for its determination and effective use in experimental settings. Researchers are encouraged to empirically verify solubility and optimal conditions for their specific applications.

References

AF 568 Carboxylic Acid: A Technical Guide to Photostability and pH Resistance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photostability and pH resistance of AF 568 carboxylic acid, a bright, orange-fluorescent dye structurally identical to Alexa Fluor® 568. Renowned for its high fluorescence quantum yield and robust performance, AF 568 has become a staple in a variety of life science applications, from standard microscopy to super-resolution imaging. This document provides a comprehensive overview of its performance characteristics, supported by quantitative data, detailed experimental protocols, and workflow diagrams to aid in experimental design and execution.

Core Properties of this compound

AF 568 is a water-soluble dye that exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common laser lines and filter sets. The carboxylic acid moiety allows for its use as a reference standard or for conjugation to primary amines through carbodiimide (B86325) chemistry.

| Property | Value | Reference |

| Excitation Maximum | 579 nm | [1] |

| Emission Maximum | 603 nm | [1] |

| Fluorescence Quantum Yield (Φ) | 0.69 | N/A |

Photostability of this compound

In one study, when subjected to continuous illumination from a fluorescence microscope, an Alexa Fluor 568-conjugated antibody exhibited significantly slower fluorescence decay compared to a FITC-conjugate.[3][4] Another report indicated that Alexa Fluor 568 experienced a 51% reduction in fluorescence intensity under continuous 535 nm illumination in a fluorescence microscope, highlighting its consideration as a highly photostable dye.

Comparative Photostability Data

| Fluorophore | Relative Photostability | Experimental Conditions |

| Alexa Fluor 568 | High | Continuous illumination with a fluorescence microscope.[3][4] |

| FITC | Low | Continuous illumination with a fluorescence microscope.[3][4] |

pH Resistance of this compound

A key advantage of AF 568 is its remarkable resistance to changes in pH. The fluorescence of AF 568 conjugates is largely independent of pH across a wide physiological range. This characteristic is crucial for quantitative applications in cellular environments where local pH can vary. While a specific pKa value for this compound is not prominently reported, its performance indicates it is a reliable probe for imaging and flow cytometry without significant signal fluctuation due to pH.

Experimental Protocols

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.

Materials:

-

This compound solution (e.g., 1 µM in PBS, pH 7.4)

-

Microscope slides and coverslips

-

Fluorescence microscope with a stable light source (e.g., 561 nm laser or LED) and a sensitive camera

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation: Prepare a thin film of the this compound solution on a microscope slide and allow it to dry, or embed the dye in a polyacrylamide gel on the slide to immobilize the molecules.

-

Microscope Setup:

-

Power on the fluorescence microscope and allow the light source to stabilize.

-

Select the appropriate filter set for AF 568 (e.g., for 561 nm excitation and >580 nm emission).

-

Place the prepared slide on the microscope stage and bring the sample into focus.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.

-

-

Image Acquisition:

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased.

-

-

Data Analysis:

-

Open the image series in the image analysis software.

-

Define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

-

Protocol 2: Assessment of pH Resistance

This protocol describes a method to evaluate the pH sensitivity of this compound using a spectrofluorometer.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

A series of buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a set of solutions by diluting the this compound stock solution to a final concentration (e.g., 250 nM) in each of the different pH buffers.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the absorption maximum of AF 568 (~579 nm).

-

Set the emission wavelength to the emission maximum of AF 568 (~603 nm).

-

Alternatively, an emission scan can be performed (e.g., from 585 nm to 700 nm).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample.

-

Use the corresponding buffer without the dye as a blank for each measurement.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

A stable fluorescence intensity across the pH range indicates high pH resistance.

-

Mandatory Visualizations

Immunofluorescence Staining Workflow

The following diagram illustrates a typical workflow for indirect immunofluorescence staining using an AF 568-conjugated secondary antibody for visualization with a confocal microscope.

Caption: A typical workflow for indirect immunofluorescence staining.

dSTORM Experimental Workflow

This diagram outlines the key steps in a direct Stochastic Optical Reconstruction Microscopy (dSTORM) experiment utilizing AF 568.

Caption: Key steps in a dSTORM super-resolution imaging experiment.

References

Data Presentation: Photophysical Properties of AF 568

An In-Depth Technical Guide to the Quantum Yield of AF 568 Carboxylic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount. AF 568, a bright and photostable orange-fluorescent dye, is a widely utilized tool in cellular imaging, super-resolution microscopy, and flow cytometry.[1][2][3] This guide provides a comprehensive overview of the fluorescence quantum yield of this compound, detailed experimental protocols for its measurement, and a clear visualization of the experimental workflow.

AF 568 is noted for its high photostability, brightness, and pH-insensitivity, making it a superior alternative to traditional fluorophores like FITC.[1][3][4][5] The carboxylic acid form of AF 568 is generally non-reactive but can be used as a reference standard or conjugated to molecules like hydrazines, hydroxylamines, and amines using carbodiimide (B86325) chemistry.[6][7]

The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission, is a critical parameter for any fluorophore. The reported quantum yield for AF 568 varies depending on the specific derivative and the measurement conditions. Below is a summary of its key photophysical properties.

| Property | Value | Conditions / Notes | Source(s) |

| Fluorescence Quantum Yield (Φ) | 0.69 | For Alexa Fluor 568 succinimidyl ester in aqueous buffer (PBS, pH 7.2).[8][9] | Thermo Fisher Scientific[8][9] |

| 0.912 | For this compound. Solvent not specified. | Lumiprobe, Antibodies.com[6][7] | |

| Excitation Maximum (λex) | 572 - 578 nm | [6][7][9][10][11] | |

| Emission Maximum (λem) | 598 - 603 nm | [6][7][9][10][11] | |

| Molar Extinction Coefficient (ε) | 88,000 - 94,238 M-1cm-1 | [6][7][10][12] | |

| Fluorescence Lifetime (τ) | 3.6 ns | In aqueous solution. | Thermo Fisher Scientific[8] |

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which compares the sample's fluorescence to a well-characterized standard with a known quantum yield.[13]

Principle

The relative method is based on the principle that for optically dilute solutions, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields, after correcting for absorbance and the refractive index of the solvent.[13][14] The calculation is performed using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.[13]

Methodology

-

Selection of a Standard: Choose a suitable fluorescence standard with a known, stable quantum yield. The standard should have absorption and emission profiles that overlap with AF 568. Rhodamine 101 or Sulforhodamine 101 are often used for this spectral region.

-

Solution Preparation:

-

Prepare stock solutions of both the this compound (sample) and the chosen standard in a high-purity solvent (e.g., ethanol (B145695) or PBS).

-

From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

-

The concentrations should be adjusted so that the absorbance of each solution at the chosen excitation wavelength is within the range of 0.01 to 0.1.[14] This minimizes inner filter and re-absorption effects.[13][15]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.

-

Determine and record the precise absorbance value at the excitation wavelength that will be used for the fluorescence measurements. The same excitation wavelength must be used for both the sample and the standard.[14]

-

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard.

-

It is crucial to keep all instrument settings (e.g., excitation wavelength, slit widths, detector voltage) identical for all measurements.[14]

-

Record the emission spectrum of a solvent blank for subsequent background subtraction.[14]

-

-

Data Analysis:

-

For each fluorescence spectrum, subtract the solvent blank's spectrum to correct for background and Raman scattering.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.[14]

-

Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity on the y-axis and absorbance at the excitation wavelength on the x-axis.[13][14]

-

Perform a linear regression for each plot to determine the slope (gradient, Grad). The plot should be linear, confirming that there are no concentration-dependent quenching effects.

-

-

Quantum Yield Calculation:

-

Using the gradients (GradX and GradST) obtained from the plots and the known quantum yield of the standard (ΦST), calculate the quantum yield of this compound (ΦX) using the formula provided above. Remember to include the correction for the refractive indices (η) of the solvents if they are different.[13]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield of this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 3. dianabiotech.com [dianabiotech.com]

- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Fluorescent Dye 568 carboxylic acid (A270025) | Antibodies.com [antibodies.com]

- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Alexa Fluor 568/Alexa Fluor 568 FluoroFinder [app.fluorofinder.com]

- 12. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 13. chem.uci.edu [chem.uci.edu]

- 14. benchchem.com [benchchem.com]

- 15. iss.com [iss.com]

AF 568 Carboxylic Acid: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

AF 568 carboxylic acid is a non-reactive fluorescent dye that serves as a versatile tool in modern biological research. Structurally identical to Alexa Fluor 568, this bright, orange-red fluorescent molecule offers exceptional photostability and a high quantum yield, making it a staple in a variety of high-sensitivity imaging applications.[1][2] Its carboxylic acid functional group provides a key handle for bioconjugation, allowing for the covalent labeling of proteins, peptides, antibodies, and other amine-containing biomolecules. This guide provides an in-depth overview of this compound, its key properties, detailed experimental protocols, and its application in cutting-edge research techniques.

Core Properties and Quantitative Data

The robust photophysical properties of AF 568 make it an ideal choice for demanding fluorescence-based assays.[1] It exhibits consistent fluorescence across a broad pH range, a critical feature for live-cell imaging and experiments involving pH fluctuations.[1] The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 572 nm - 579 nm | [1][3][4] |

| Emission Maximum (λem) | 598 nm - 603 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | ~91,000 - 94,238 cm⁻¹M⁻¹ | [4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.69 - 0.912 | [4][5] |

Bioconjugation: Covalently Linking AF 568 to Your Target

The carboxylic acid group of AF 568 is not directly reactive with amines on biomolecules. It must first be activated to form a more reactive species. The most common method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the efficiency and stability of the reaction.[6][7]

General Protein Labeling Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound using EDC and Sulfo-NHS chemistry.

References

- 1. dianabiotech.com [dianabiotech.com]

- 2. microscopyu.com [microscopyu.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Fluorescent Dye 568 carboxylic acid (A270025) | Antibodies.com [antibodies.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. biotium.com [biotium.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

AF 568 Dye vs. Alexa Fluor 568 Dye: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Alexa Fluor 568, a widely used fluorescent dye in life sciences research. It addresses the common nomenclature, "AF 568," and details the dye's properties, applications, and relevant experimental protocols.

It is important to clarify from the outset that "AF 568" and "Alexa Fluor 568" refer to the same fluorophore. "AF 568" is a common and widely accepted abbreviation for Alexa Fluor 568. Alexa Fluor 568 is a bright, photostable, and pH-insensitive fluorescent dye belonging to the Alexa Fluor family, originally developed by Molecular Probes, now part of Thermo Fisher Scientific.

Core Technical Specifications

The performance of Alexa Fluor 568 is defined by its spectroscopic properties, which are critical for designing and interpreting fluorescence-based experiments.

| Property | Value |

| Excitation Maximum | 578 nm |

| Emission Maximum | 603 nm |

| Molar Extinction Coefficient | 91,000 cm⁻¹M⁻¹ |

| Quantum Yield | 0.69 |

| Brightness* | 63 |

| Photostability | High |

| pH Sensitivity | Low (pKa ~4.3) |

*Brightness is the product of the molar extinction coefficient and the quantum yield.

Key Applications and Experimental Protocols

Alexa Fluor 568 is a versatile dye used in a multitude of fluorescence-based applications due to its brightness and photostability. Below are detailed protocols for some of its primary applications.

Immunofluorescence (IF) Staining of Fixed Cells

Immunofluorescence is a cornerstone technique for visualizing the localization of specific proteins within cells.

Experimental Workflow:

Immunofluorescence Staining Workflow

Protocol:

-

Cell Preparation: Grow cells on sterile glass coverslips.

-

Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Repeat the washing step.

-

Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with the Alexa Fluor 568-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBST for 5 minutes each in the dark.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Alexa Fluor 568 (e.g., TRITC/Cy3 filter set).

Flow Cytometry

Flow cytometry allows for the high-throughput analysis and sorting of cells based on their fluorescent properties.

Logical Flow of Data Acquisition:

Flow Cytometry Data Acquisition

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from tissue or cell culture.

-

Staining: Stain the cells with a primary antibody, followed by an Alexa Fluor 568-conjugated secondary antibody, or directly with a primary antibody conjugated to Alexa Fluor 568. Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA).

-

Resuspension: Resuspend the cells in the buffer at an appropriate concentration (e.g., 1x10⁶ cells/mL).

-

Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser that can excite Alexa Fluor 568 (e.g., a 561 nm yellow-green laser).

-

Data Analysis: Gate the cell populations and analyze the fluorescence intensity to quantify the target protein expression.

Signaling Pathway Visualization

While Alexa Fluor 568 is a tool for visualization rather than a participant in signaling, it is instrumental in elucidating such pathways. For example, it can be used to track the translocation of a transcription factor, like NF-κB, from the cytoplasm to the nucleus upon pathway activation.

NF-κB Signaling Pathway Visualization Strategy:

NF-κB Pathway Visualization

In this conceptual diagram, an antibody targeting the p65 subunit of NF-κB is conjugated to Alexa Fluor 568. Upon stimulation (e.g., with TNF-α), the IκB inhibitor is degraded, allowing NF-κB to translocate to the nucleus. This movement can be visualized and quantified using immunofluorescence microscopy, with the Alexa Fluor 568 signal moving from a predominantly cytoplasmic to a nuclear localization.

Conclusion

Alexa Fluor 568, often abbreviated as AF 568, is a high-performance fluorophore essential for a wide range of fluorescence-based biological assays. Its exceptional brightness, photostability, and pH insensitivity make it a reliable choice for applications demanding high sensitivity and resolution, from standard immunofluorescence to advanced microscopy techniques. The provided protocols offer a foundational framework for the successful application of this versatile dye in research and development.

Technical Guide: Storage and Handling of AF 568 Carboxylic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential technical information for the proper storage, handling, and utilization of AF 568 carboxylic acid powder, a versatile fluorescent dye. AF 568, a bright, photostable, and water-soluble orange fluorescent dye, is a valuable tool in various life science applications, including microscopy, flow cytometry, and the preparation of bioconjugates. This document outlines its physicochemical properties, storage and stability guidelines, and detailed protocols for its use in bioconjugation.

Core Properties and Storage

Proper storage and handling are critical to maintain the chemical integrity and fluorescent properties of this compound. The powdered, non-reactive form of the dye is generally stable long-term when stored correctly.

Data Presentation: Physicochemical and Spectral Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₃H₂₈K₂N₂O₁₁S₂ | [1][2] |

| Molecular Weight | 770.91 g/mol | [1][2] |

| Appearance | Violet Solid | [1][2] |

| Excitation Maximum (λex) | 572 nm | [1][3] |

| Emission Maximum (λem) | 598 nm | [1][3] |

| Molar Extinction Coeff. | 94,238 cm⁻¹M⁻¹ | [2][3] |

| Fluorescence Quantum Yield | 0.912 | [2][4] |

| Solubility | Good solubility in water, DMF, and DMSO | [1][2][3] |

| pH Sensitivity | Insensitive in the pH range of 4 to 10 | [5][6] |

Storage and Handling Recommendations

To ensure the longevity and performance of this compound powder, the following storage and handling procedures are mandatory:

-

Long-Term Storage: Upon receipt, the lyophilized powder should be stored at -20°C in a desiccated environment and protected from light.[2][3][4] When stored under these conditions, the product is stable for up to 24 months.[3][4]

-

Transportation: The powder can be transported at room temperature for short periods (up to 3 weeks) without compromising its integrity.[3][4]

-

Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. As with all fine chemical powders, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area.

-

Solution Preparation and Storage: Prepare stock solutions in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] Once dissolved, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. These stock solutions should be stored at ≤–20°C and protected from light.[7]

Experimental Protocols

This compound is a non-reactive form of the dye, often used as a reference standard.[3] However, its free carboxylic acid group can be chemically activated to conjugate it to primary amines, hydrazines, or hydroxylamines, making it a versatile tool for labeling biomolecules.

Protocol 1: Two-Step Amine Conjugation via EDC/NHS Chemistry

This is the most common method for labeling proteins and other amine-containing biomolecules. The two-step process minimizes protein self-polymerization by first activating the dye and then introducing it to the target molecule.

Methodology:

-

Reagent Preparation:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5.

-

EDC Solution: Prepare a 10 mg/mL solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in ultrapure water immediately before use.

-

Sulfo-NHS Solution: Prepare a 10 mg/mL solution of N-hydroxysulfosuccinimide (sulfo-NHS) in ultrapure water immediately before use.

-

This compound Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired molar excess of this compound with the Activation Buffer.

-

Add the freshly prepared EDC and sulfo-NHS solutions to the dye solution. A common starting point is a 2 mM final concentration of EDC and a 5 mM final concentration of sulfo-NHS.

-

Mix well and incubate for 15 minutes at room temperature, protected from light.

-

-

Preparation of the Biomolecule:

-

Dissolve or exchange the buffer of the amine-containing biomolecule (e.g., protein, antibody) into the Coupling Buffer. The concentration should typically be at least 2 mg/mL.[5]

-

-

Conjugation Reaction:

-

Add the activated AF 568-sulfo-NHS ester solution to the biomolecule solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS). The first colored band to elute from the column is typically the labeled protein.

-

Protocol 2: Synthesis of AF 568 Hydrazide

This protocol describes the conversion of the carboxylic acid to a hydrazide, which can then be used to label molecules containing aldehydes or ketones.

Methodology:

-

Reagent Preparation:

-

Solvent: Anhydrous methanol (B129727) or ethanol.

-

Hydrazine (B178648) Hydrate (B1144303): Use an excess amount (e.g., 3-5 molar equivalents) relative to the dye.

-

-

Reaction Procedure:

-

Dissolve this compound powder in the chosen alcohol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Purification:

-

Pour the reaction mixture into distilled water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the AF 568 hydrazide.[8]

-

Mandatory Visualization

The following diagram illustrates the workflow for the two-step conjugation of this compound to a primary amine on a target biomolecule using EDC/sulfo-NHS chemistry.

Caption: Workflow for two-step bioconjugation of this compound.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescein Hydrazide-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]

AF 568 carboxylic acid safety data sheet information

This guide provides an in-depth overview of AF 568 carboxylic acid, a fluorescent dye widely utilized in life sciences research. The information is intended for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, handling, storage, and potential applications.

Physicochemical and Spectral Properties

This compound is the non-reactive form of the bright, orange-fluorescent dye AF 568.[1][2][3] It is structurally identical to Alexa Fluor® 568 and serves as an excellent reference standard in experiments involving AF 568 dye conjugates.[4][5] This dye is known for its high photostability and pH resistance, making it a versatile tool in various imaging applications.[6]

| Property | Value |

| Molecular Formula | C₃₃H₂₈K₂N₂O₁₁S₂[7][] |

| Molecular Weight | 770.91 g/mol [] |

| Appearance | Violet Solid[] |

| Solubility | Good in water, DMF, and DMSO[4][7][] |

| Excitation Maximum | 572 nm[4][7][] |

| Emission Maximum | 598 nm[4][7][] |

| Molar Extinction Coefficient (ε) | 94,238 L⋅mol⁻¹⋅cm⁻¹[4] |

| Fluorescence Quantum Yield | 0.912[4][7] |

| CF260 | 0.4[4] |

| CF280 | 0.32[4] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and performance of this compound.

| Condition | Recommendation |

| Storage | Store at -20°C in the dark for up to 24 months after receipt.[4][7] Desiccate.[4][7] |

| Transportation | Can be transported at room temperature for up to 3 weeks.[4][7] |

| Light Exposure | Avoid prolonged exposure to light.[4][7] |

A general workflow for handling and storage is outlined below:

Reactivity and Applications

This compound is considered the non-reactive form of the AF 568 dye.[4] Its primary application is as a reference standard in experiments that utilize AF 568 dye conjugates.[4][5]

While the carboxylic acid group is generally unreactive, it can be chemically activated to conjugate with other molecules. The carboxylic acid can react with hydrazines, hydroxylamines, and amines in the presence of carbodiimides, such as EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in aqueous media.[4][5][6] This allows for the synthesis of activated esters like sulfo-NHS, TFP (2,3,5,6-tetrafluorophenol), and STP (4-sulfo-2,3,5,6-tetrafluorophenol).[6]

This potential for activation makes it a versatile precursor for creating custom conjugates.

Safety Information

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[9]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

-

-

Toxicological Information: The toxicological properties have not been fully investigated.[9]

-

Ecological Information: Do not empty into drains.[9] It is expected to be soluble in water, and persistence is unlikely.[9]

The following diagram outlines a basic safety workflow for handling this chemical in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. AF568 carboxylic acid | AxisPharm [axispharm.com]

- 6. dianabiotech.com [dianabiotech.com]

- 7. lunanano.ca [lunanano.ca]

- 9. fishersci.com [fishersci.com]

The Core Principles of Alexa Fluor 568 Carboxylic Acid Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of Alexa Fluor 568 (AF 568) carboxylic acid, a widely utilized fluorophore in biological research and drug development. We will explore its photophysical properties, provide detailed experimental protocols for its application, and visualize key processes to facilitate a comprehensive understanding.

The Foundation of Fluorescence: A Photophysical Overview

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength. This process can be understood through the principles of molecular orbital theory and is often depicted using a Jablonski diagram.

For Alexa Fluor 568, a bright, photostable, and pH-insensitive orange-red fluorescent dye, this process is exceptionally efficient.[1][2] The core structure of AF 568 allows for the delocalization of π-electrons, which is fundamental to its ability to absorb and emit light. The carboxylic acid moiety provides a versatile attachment point for conjugation to various biomolecules, although it is the succinimidyl ester derivative that is typically used for labeling primary amines on proteins and other molecules.[3]

// Transitions "S0" -> "S1" [label="Absorption (578 nm)", color="#34A853", style=bold, arrowhead=vee]; "S1" -> "S1" [label="Vibrational Relaxation\n(non-radiative)", color="#EA4335", style=dashed, arrowhead=vee, constraint=false, pos="0.5,2.3!"]; "S1" -> "S0" [label="Fluorescence (603 nm)", color="#4285F4", style=bold, arrowhead=vee, constraint=false, pos="-0.5,1!"]; "S1" -> "T1" [label="Intersystem Crossing", color="#5F6368", style=dashed, arrowhead=vee]; "T1" -> "S0" [label="Phosphorescence\n(non-radiative)", color="#EA4335", style=dashed, arrowhead=vee]; } caption: "Jablonski Diagram illustrating the principle of fluorescence for Alexa Fluor 568."

The key steps in the fluorescence of AF 568 are:

-

Excitation: A photon of light with energy corresponding to the absorption maximum of AF 568 (approximately 578 nm) is absorbed by the molecule.[4][5] This excites an electron from the ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁).

-

Excited-State Lifetime: The molecule remains in the excited state for a very short period, typically a few nanoseconds (the fluorescence lifetime).[6] During this time, it undergoes rapid vibrational relaxation to the lowest vibrational level of the S₁ state, losing some energy as heat.

-

Emission: The molecule returns to the ground electronic state (S₀) by emitting a photon of light. This emitted photon has lower energy (and thus a longer wavelength, around 603 nm) than the absorbed photon, a phenomenon known as the Stokes shift.[3][4]

An alternative, non-radiative pathway for de-excitation is intersystem crossing to the triplet state (T₁), from which the molecule can return to the ground state via phosphorescence or non-radiative decay. However, for highly fluorescent dyes like AF 568, the fluorescence pathway is dominant.

Photophysical Properties of Alexa Fluor 568

The performance of a fluorophore is defined by several key quantitative parameters. The table below summarizes the critical photophysical properties of Alexa Fluor 568.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 578 nm | [4][5] |

| Maximum Emission Wavelength (λem) | 603 nm | [3][4] |

| Molar Extinction Coefficient (ε) | 91,000 cm-1M-1 | [4] |

| Fluorescence Quantum Yield (Φ) | 0.69 | [4][6] |

| Fluorescence Lifetime (τ) | 3.6 ns | [6] |

| Photostability | High | [1][7][8][9][10] |

| pH Sensitivity | Low (pH 4-10) | [1] |

Molar Extinction Coefficient (ε): This value represents the efficiency with which the dye absorbs light at its maximum absorption wavelength. A higher value indicates a greater probability of light absorption.

Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 0.69 indicates that for every 100 photons absorbed, 69 are emitted as fluorescence.[4][6]

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.[6]

Photostability: Alexa Fluor 568 is known for its high resistance to photobleaching (irreversible photodegradation), which allows for longer exposure times and more robust imaging.[7][8][9][10]

Experimental Protocols

The carboxylic acid form of Alexa Fluor 568 is typically activated to an N-hydroxysuccinimidyl (NHS) ester to facilitate covalent labeling of primary amines (-NH₂) found on proteins (e.g., lysine (B10760008) residues) and other biomolecules.[3]

General Protocol for Protein Labeling with Alexa Fluor 568 NHS Ester

This protocol is a general guideline for conjugating Alexa Fluor 568 NHS ester to a protein, such as an antibody.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Alexa Fluor 568 NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., gel filtration)

-

Elution buffer (e.g., PBS)

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against an appropriate buffer.[3]

-

Adjust the protein concentration to 1-2 mg/mL.[]

-

-

Prepare the Dye Stock Solution:

-

Dissolve the Alexa Fluor 568 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12]

-

-

Labeling Reaction:

-

Add the 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 0.1 M (this will raise the pH to ~8.3, optimal for the NHS ester reaction).[13]

-

Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 (dye:protein) is common for IgG antibodies.[10]

-

Incubate the reaction for 1 hour at room temperature with gentle stirring.[7]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column.[10]

-

Elute the column with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 578 nm (for the dye).

-

Storage:

-

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C, potentially with the addition of a cryoprotectant like glycerol.[6]

Fluorescence Microscopy Protocol

This protocol provides a general workflow for imaging cells labeled with an Alexa Fluor 568 conjugate.

Procedure:

-

Cell Preparation: Prepare cells for fluorescence microscopy (e.g., seeding on coverslips, fixation, permeabilization, and blocking).

-

Primary Antibody Incubation: If performing immunofluorescence, incubate the cells with a primary antibody specific to the target of interest.

-

Secondary Antibody Incubation: Incubate the cells with a secondary antibody conjugated to Alexa Fluor 568 that recognizes the primary antibody.

-

Washing: Wash the cells to remove unbound antibodies.

-

Mounting: Mount the coverslip onto a microscope slide with an appropriate mounting medium.

-

Imaging:

Conclusion

Alexa Fluor 568 carboxylic acid, and its reactive NHS ester derivative, is a powerful tool for fluorescently labeling biomolecules. Its exceptional brightness, high photostability, and pH insensitivity make it an ideal choice for a wide range of applications in research and drug development, from fluorescence microscopy to flow cytometry. A thorough understanding of its core fluorescence principles and adherence to optimized labeling and imaging protocols will enable researchers to generate high-quality, reliable data.

References

- 1. Alexa Fluor 568 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Alexa Fluor® 568 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]

- 3. ulab360.com [ulab360.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

AF 568 Carboxylic Acid as a Non-Reactive Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of AF 568 carboxylic acid as a non-reactive control in fluorescence-based imaging and flow cytometry applications. This document outlines the rationale for its use, provides detailed experimental protocols, and presents a framework for data interpretation.

Introduction: The Importance of Negative Controls in Fluorescence-Based Assays

In fluorescence microscopy and flow cytometry, distinguishing specific signals from background noise is paramount for accurate data interpretation. Non-specific binding of fluorescently labeled reagents can lead to false-positive results and misinterpretation of protein localization, expression levels, and cellular interactions. Therefore, a comprehensive set of negative controls is essential to validate the specificity of the observed fluorescence.

One critical, yet often overlooked, control is the assessment of non-specific binding of the fluorophore itself. While controls such as "secondary antibody only" account for non-specific binding of the secondary antibody, they do not address the potential for the fluorescent dye to interact non-specifically with cellular components. This compound, as a non-reactive form of the Alexa Fluor™ 568 dye, serves as an ideal tool for this purpose.

Rationale for Using this compound as a Non-Reactive Control

This compound is a derivative of the bright and photostable Alexa Fluor™ 568 dye. The key feature of this molecule for control experiments is its terminal carboxylic acid group, which is significantly less reactive towards biological macromolecules under standard physiological conditions compared to amine-reactive succinimidyl esters or thiol-reactive maleimides used for conjugation.

By incubating a sample with this compound at a concentration equivalent to the fluorophore concentration in the experimental sample (e.g., a fluorescently labeled antibody), researchers can assess the level of background fluorescence attributable to the dye itself. This allows for the differentiation of true, antibody-mediated signals from non-specific dye interactions.

Quantitative Data Presentation

To effectively assess the contribution of non-specific dye binding to the overall signal, a systematic quantification of fluorescence intensity is recommended. The following table provides a template for structuring such data. The values presented are illustrative and will vary depending on the cell type, fixation method, and imaging parameters.

| Control/Experimental Condition | Mean Fluorescence Intensity (A.U.) | Standard Deviation | Signal-to-Noise Ratio (vs. Unstained) |

| Unstained Cells | 15 | 3 | 1.0 |

| This compound | 25 | 5 | 1.7 |

| Secondary Antibody Only | 40 | 8 | 2.7 |

| Isotype Control | 55 | 10 | 3.7 |

| Experimental (Primary + Secondary Ab) | 250 | 30 | 16.7 |

Note: The data in this table is illustrative and serves as a template for presenting experimental results.

Experimental Protocols

The following protocols are designed to be adapted to specific experimental workflows. The key principle is to treat the non-reactive dye control sample in a manner as identical as possible to the fully stained experimental sample.

Materials

-

This compound (stored as a stock solution in DMSO or aqueous buffer, protected from light)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Mounting medium with DAPI

-

Coverslips and microscope slides

Protocol for Immunofluorescence Staining Control

-

Cell Culture and Fixation:

-

Seed cells on coverslips in a multi-well plate and culture to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific binding sites by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

-

Incubation with this compound:

-

Prepare a working solution of this compound in blocking buffer. The concentration should be molar-equivalent to the fluorophore concentration of your conjugated secondary antibody. For a typical secondary antibody used at 2 µg/mL with a dye-to-protein ratio of 4:1, the equivalent this compound concentration would be approximately 0.05 µM. It is recommended to perform a titration to determine the optimal concentration.

-

Incubate one set of coverslips (the non-reactive control) with the this compound solution for 1 hour at room temperature, protected from light.

-

For comparison, other control and experimental coverslips should be incubated with their respective antibody solutions (e.g., secondary antibody only, isotype control, primary + secondary antibody).

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining and Mounting:

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Seal the coverslips and allow the mounting medium to cure.

-

-

Imaging and Analysis:

-

Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and AF 568 (Excitation/Emission: ~571/598 nm).

-

Use identical acquisition settings (e.g., laser power, exposure time, gain) for all control and experimental slides to allow for direct comparison of fluorescence intensities.

-

Quantify the mean fluorescence intensity of the signal in the AF 568 channel for each condition.

-

Visualizations

Workflow for Utilizing this compound as a Control

Caption: Experimental workflow incorporating this compound as a non-reactive control.

Logical Relationship of Immunofluorescence Controls

Caption: Relationship between experimental signal and various negative controls.

Conclusion

Incorporating this compound as a non-reactive control is a critical step in validating the specificity of fluorescence-based assays. By directly assessing the contribution of the fluorophore to background signal, researchers can enhance the confidence in their data and avoid potential artifacts. This technical guide provides a framework for the implementation and interpretation of this essential control, ultimately leading to more robust and reproducible scientific findings.

Methodological & Application

Application Notes and Protocols for AF 568 Carboxylic Acid Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of AF 568 carboxylic acid, activated as a succinimidyl ester (NHS ester), to proteins. AF 568 is a bright, photostable orange fluorescent dye widely used in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. The conjugation process involves the formation of a stable amide bond between the amine-reactive dye and primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] Succinimidyl esters are a preferred choice for amine modification as they form stable carboxamide bonds.[2][3]

The protocol herein outlines the necessary reagents, step-by-step instructions for the conjugation reaction, purification of the conjugate, and methods to determine the degree of labeling (DOL). Optimization of the dye-to-protein molar ratio is crucial for achieving the desired level of labeling without compromising protein function due to over-labeling or yielding a signal that is too low from under-labeling.[1] For antibodies, an optimal DOL typically ranges from 2 to 10.[1]

Data Presentation

| Parameter | Recommended Value/Range | Notes |

| Dye | AF 568 NHS Ester | The succinimidyl ester is the amine-reactive form. |

| Protein Concentration | > 2 mg/mL | Higher concentrations improve conjugation efficiency.[4][5] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Must be free of primary amines (e.g., Tris, glycine).[1] |

| Reaction pH | 8.3 - 9.0 | A slightly basic pH deprotonates primary amines for reaction.[1][6] |

| Dye Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh as NHS esters are moisture-sensitive.[7] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 15:1 ratio is a common starting point for optimization.[8] |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1 hour | Can be extended to increase the degree of labeling.[4][7] |

| Quenching Agent (Optional) | 50-100 mM Tris or Glycine (B1666218), pH 7.4 | To stop the reaction. |

| Purification Method | Gel Filtration (e.g., Sephadex G-25) or Dialysis | To remove unconjugated dye.[9][10] |

| AF 568 Absorbance Max (λmax) | ~578 nm | For calculating the degree of labeling.[4][7] |

| AF 568 Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹ | [4][7] |

Experimental Protocols

Preparation of Reagents

-

Protein Solution:

-

The protein must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction.[1]

-

If the protein is in an incompatible buffer, dialyze it against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[8][10]

-

For the conjugation reaction, dilute the protein to a concentration of at least 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[4][11]

-

-

AF 568 NHS Ester Stock Solution:

-

Allow the vial of AF 568 NHS Ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[7][9]

-

This stock solution should be used immediately, though it can be stored at -20°C for up to a month if prepared with anhydrous DMSO.[11]

-

Protein Conjugation

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM AF 568 NHS Ester stock solution. The volume added corresponds to the desired dye-to-protein molar ratio. It is recommended to test three different molar ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal degree of labeling.[4]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][7] Continuous stirring during the incubation is recommended.[5]

-

(Optional) To stop the reaction, add a quenching agent like Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.

Purification of the Conjugate

-

The labeled protein needs to be separated from the unconjugated dye.

-

Gel Filtration: This is the most common method.

-

Dialysis: This method is also effective but may be slower. Dialyze the reaction mixture against PBS (pH ~7.4) with several buffer changes until no free dye is observed in the dialysis buffer.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for AF 568 (~578 nm, Aₘₐₓ). Dilute the conjugate in PBS if necessary to obtain absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 0.9).[10]

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Calculate the corrected absorbance at 280 nm, which accounts for the dye's contribution to the absorbance at this wavelength:

-

A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

-

Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically provided by the dye manufacturer; for Alexa Fluor 568, it is approximately 0.46).[5]

-

-

-

Calculate the concentration of the protein:

-

Protein Concentration (M) = A₂₈₀_corrected / ε_protein

-

Where ε_protein is the molar extinction coefficient of your protein at 280 nm.

-

-

-

Calculate the Degree of Labeling:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Mandatory Visualization

References

- 1. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. biotium.com [biotium.com]

- 7. iright.com [iright.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. biogradetech.com [biogradetech.com]

Application Notes and Protocols for Labeling Antibodies with Alexa Fluor™ 568 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide array of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[1][] Alexa Fluor™ 568 is a bright and photostable orange-red fluorescent dye, making it an excellent choice for antibody conjugation.[3][4][5] This document provides detailed protocols and technical notes for the conjugation of antibodies with Alexa Fluor™ 568 carboxylic acid.

Unlike the more common succinimidyl ester (NHS ester) chemistry which targets primary amines directly, the use of a carboxylic acid-functionalized fluorophore requires a two-step carbodiimide-mediated reaction.[6][7] This process utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of the dye, which then reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated dye can then efficiently react with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[6][7][]

Properties of Alexa Fluor™ 568

Alexa Fluor™ 568 is a bright, orange-fluorescent dye with excitation ideally suited for the 568 nm laser line.[3][4] It is characterized by its high quantum yield, photostability, and pH insensitivity over a wide range, making it a reliable fluorophore for sensitive detection.[3][9]

| Property | Value | Reference |

| Excitation Maximum | 578 nm | [10] |

| Emission Maximum | 603 nm | [10] |

| Extinction Coefficient | 91,000 cm⁻¹M⁻¹ | [10] |

| Quantum Yield | 0.69 | [10] |